molecular formula C16H12F3N3O5S B3972225 4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Cat. No.: B3972225
M. Wt: 415.3 g/mol
InChI Key: HRGJNHXILMPDRT-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a tetrahydropyrimidinone derivative with a complex substitution pattern. Key structural features include:

  • 4-Nitrophenyl group at position 6 (strong electron-withdrawing substituent).
  • 2-Thienylcarbonyl at position 5 (introduces sulfur-containing heterocyclic moiety).

Properties

IUPAC Name

4-hydroxy-6-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O5S/c17-16(18,19)15(25)11(13(23)10-2-1-7-28-10)12(20-14(24)21-15)8-3-5-9(6-4-8)22(26)27/h1-7,11-12,25H,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGJNHXILMPDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone, a compound of interest due to its unique structural features and potential biological activities, has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving 4-nitrobenzaldehyde, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, and urea in anhydrous ethanol, catalyzed by sulfamic acid. The resulting structure features a tetrahydropyrimidinone core with distinctive functional groups that contribute to its biological properties. The crystal structure reveals two independent molecules in the asymmetric unit with stabilizing intramolecular and intermolecular hydrogen bonds .

Molecular Formula

  • Chemical Formula : C16H12F3N3O5S
  • CAS Number : 474007-68-6

Anticancer Properties

Research indicates that derivatives of tetrahydropyrimidinones exhibit significant anticancer activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB 231. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has shown potential as an inhibitor of several enzymes linked to metabolic disorders:

  • Alpha-glucosidase : Inhibition assays demonstrate that related compounds exhibit IC50 values around 6.28 μM, indicating promising antidiabetic properties .
  • Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a target for diabetes treatment; compounds in this class have shown competitive inhibition with IC50 values as low as 0.91 μM .

Molecular Docking Studies

Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins through hydrogen bonding interactions. This structural feature is crucial for the observed biological activity against various targets, including COX-2 and lipoxygenases .

Table of Biological Activities

Activity Target IC50 Value (μM) Reference
Anticancer (HeLa Cells)Cell ProliferationNot specified
Alpha-glucosidase InhibitionDiabetes6.28
PTP1B InhibitionDiabetes0.91
COX-2 InhibitionInflammationModerate

Toxicity Studies

Acute toxicity studies conducted on animal models indicate no significant adverse effects at therapeutic doses, supporting the safety profile of this compound for further development in clinical settings .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 4-nitrobenzaldehyde , 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione , and urea in anhydrous ethanol, catalyzed by sulfamic acid. This synthesis yields a crystalline structure characterized by a half-chair conformation of the dihydropyrimidine ring, stabilized by both intramolecular and intermolecular hydrogen bonds .

Calcium Channel Blockers

Dihydropyrimidine derivatives have been investigated for their potential as calcium channel blockers. The title compound exhibits structural features that suggest it may modulate calcium influx in cells, which is crucial for various physiological processes .

Cancer Therapeutics

Research indicates that DHPM derivatives can inhibit mitotic kinesin Eg5, a target for cancer treatment. The ability of this compound to interfere with cancer cell proliferation has been supported by studies showing its cytotoxic effects on human cancer cell lines such as HeLa and MDA-MB 231 .

Pain Management

The compound's structural attributes position it as a potential modulator of TRPA1 channels, which are implicated in pain sensation. This suggests that it could be developed into a novel analgesic agent .

DNA Binding Studies

Molecular docking studies have shown that compounds similar to the title molecule can interact with DNA and BSA (bovine serum albumin), indicating their potential as drug delivery agents or chemotherapeutics . The binding affinities and interaction modes provide insights into their mechanisms of action.

Cytotoxicity Profiles

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against malignant cells while sparing normal fibroblasts. This selectivity is critical for developing safer cancer therapies .

  • Calcium Channel Blocker Activity : A study highlighted the efficacy of DHPM derivatives in inhibiting calcium channels, showcasing their potential use in cardiovascular diseases.
  • Antitumor Activity : Research involving the title compound demonstrated its ability to induce apoptosis in cancer cells through specific pathways influenced by its structural components.
  • Pain Modulation : Experimental results indicated that the compound could effectively reduce pain responses in animal models, suggesting its viability as a new analgesic drug.

Chemical Reactions Analysis

Functional Group Reactivity and Potential Reactions

The compound’s structural features enable diverse chemical transformations:

Hydroxyl Group (C-4)

  • Substitution : The hydroxyl group can undergo acylation (e.g., esterification with acyl chlorides) or alkylation.

  • Oxidation : Potential conversion to a ketone, though steric hindrance from the trifluoromethyl group may affect reactivity.

  • Tautomerization : Equilibrium with keto-form under acidic/basic conditions.

Nitrophenyl Moiety (C-6)

  • Reduction : Reduction to aniline derivatives using catalysts like Pd/C or SnCl₂.

  • Electrophilic Substitution : Reactivity directed by the nitro group (meta-directing).

Thiophenecarbonyl Group (C-5)

  • Hydrolysis : Cleavage of the carbonyl group under acidic/basic conditions to form carboxylic acid or amide derivatives.

  • Amidation : Reaction with amines to form amides.

Trifluoromethyl Group (C-4)

  • Electron-Withdrawing Effects : Stabilizes adjacent electrophilic centers (e.g., hydroxyl group).

  • Stability : High resistance to nucleophilic attack due to strong electron withdrawal.

Hydroxyl Group Reactions

  • Esterification :
    ROH+RCOClRCOOR’+HCl\text{ROH} + \text{RCOCl} \rightarrow \text{RCOOR'} + \text{HCl}

  • Oxidation :
    ROHOxidizing AgentRCO\text{ROH} \xrightarrow{\text{Oxidizing Agent}} \text{RCO}

Table 2: Potential Reactions

Reaction TypeMechanismConditions
AcylationNucleophilic substitutionAcyl chloride, base (e.g., pyridine)
Reduction of nitro groupElectrophilic additionPd/C, H₂
Hydrolysis of thienylcarbonylAcid/base catalysisHCl/H₂O or NaOH/H₂O

Research Findings

  • Structural Stability : The trifluoromethyl group enhances stability, reducing susceptibility to nucleophilic attack.

  • Biological Activity : Dihydropyrimidinones are known for calcium channel blocking, anticancer, and TRPA1 modulatory effects .

  • Crystallographic Insights : The compound crystallizes in a half-chair conformation with intramolecular hydrogen bonds stabilizing its structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with analogs from the evidence, focusing on substituents and key properties:

Compound ID R5 (Position 5) R6 (Position 6) Molecular Formula Molecular Weight Key Data/Activity Reference
Target Compound 2-Thienylcarbonyl 4-Nitrophenyl C₁₇H₁₁F₃N₃O₄S 426.34 N/A (inferred stability)
4-(4-Chlorophenyl) analog 2-Thienylcarbonyl 4-Chlorophenyl C₁₆H₁₂ClF₃N₂O₂S 388.79 Single-crystal XRD (R = 0.055)
5-(4-Chlorobenzoyl) analog 4-Chlorobenzoyl 5-(2-Nitrophenyl)furyl C₂₂H₁₅ClF₃N₃O₆ 509.82 ChemSpider ID: 2957741
4-Methoxybenzoyl analog 4-Methoxybenzoyl 4-Nitrophenyl C₁₉H₁₆F₃N₃O₆ 439.34 mp 234–236°C; IR/NMR data
5-Benzoyl analog Benzoyl 4-Fluorophenyl C₁₈H₁₄F₄N₂O₃ 382.31 CAS: 483967-88-0
Key Observations:

The trifluoromethyl group (present in all analogs) improves metabolic stability and lipophilicity .

Heterocyclic Moieties :

  • The 2-thienylcarbonyl group (target and ) introduces sulfur-based π-interactions, contrasting with furyl () or benzoyl () groups.

Physical Properties :

  • The 4-methoxybenzoyl analog () has a higher melting point (234–236°C), likely due to hydrogen bonding from the hydroxy and carbonyl groups.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer:
The compound can be synthesized via Biginelli-like multicomponent reactions, incorporating trifluoromethyl ketones, 4-nitrobenzaldehyde, and thiourea/urea derivatives. Evidence from analogous trifluoromethyl-containing tetrahydropyrimidines shows yields of 78–84% using green catalysts like p-toluenesulfonic acid (PTSA) under solvent-free conditions . Key optimizations include:

  • Catalyst Screening : Cobalt nitride or PTSA improves regioselectivity and reduces side reactions.
  • Temperature Control : Reactions at 80–100°C prevent decomposition of the nitro group.
  • Purification : Recrystallization from ethanol/DMSO mixtures enhances purity (>95%) .

Basic: How should researchers interpret conflicting spectroscopic data (e.g., IR vs. NMR) for this compound?

Methodological Answer:
Discrepancies arise from tautomerism in the tetrahydropyrimidinone ring and dynamic effects. For example:

  • IR C=O Stretching : Bands at 1689–1710 cm⁻¹ confirm keto-enol tautomerism, with enol forms stabilized by intramolecular hydrogen bonding .
  • ¹H NMR : Split signals for NH protons (δ 6.38–7.59 ppm) reflect rotational barriers in the thienylcarbonyl group. Use DMSO-d6 to slow exchange rates and resolve splitting .
    Validation : Cross-check with ¹³C NMR (carbonyl carbons at 165–175 ppm) and HRMS (mass error < 2 ppm) .

Advanced: How can computational modeling resolve ambiguities in the compound’s stereochemistry and conformational stability?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict stable conformers. The trifluoromethyl group induces steric strain, favoring a pseudoaxial orientation .
  • X-ray Crystallography : Compare computed dihedral angles (e.g., thienyl vs. nitrophenyl planes) with experimental data (e.g., 12.8° twist in analogous pyrimidines ).
  • MD Simulations : Assess solvent effects (e.g., DMSO vs. water) on tautomeric equilibrium using GROMACS .

Advanced: What strategies mitigate contradictions in bioactivity assays (e.g., cytotoxicity vs. antimicrobial activity)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents systematically:
    • Nitro Group : Replace with methoxy or piperidine to reduce cytotoxicity while retaining antimicrobial activity .
    • Thienylcarbonyl : Substitute with acetyl or pyrazolidinedione to enhance solubility and bioavailability .
  • Assay Design : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin) to minimize false negatives .

Basic: How do researchers validate the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with retention time matching (>99% purity) .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N values (e.g., C: 51.85% vs. 51.94% ).
  • Thermal Analysis : DSC confirms a single melting endotherm (e.g., mp 234–236°C) without decomposition .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electrophilic Centers : The 4-nitrophenyl group activates the pyrimidinone ring for nucleophilic attack at C5/C6.
  • Kinetic Studies : Monitor reactions with amines/thiols via UV-Vis (λ = 320 nm for nitro reduction intermediates) .
  • Isotope Labeling : Use ¹⁸O-labeled water to track hydroxyl group exchange in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 2
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

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